molecular formula C11H15NO4 B7857177 1-Methoxy-2-(2-methylpropoxy)-4-nitrobenzene

1-Methoxy-2-(2-methylpropoxy)-4-nitrobenzene

Cat. No.: B7857177
M. Wt: 225.24 g/mol
InChI Key: YDZNCVFZKVUHCT-UHFFFAOYSA-N
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Description

1-Methoxy-2-(2-methylpropoxy)-4-nitrobenzene is an organic compound with a complex structure that includes a methoxy group, a methylpropoxy group, and a nitrobenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-2-(2-methylpropoxy)-4-nitrobenzene typically involves multiple steps. One common method starts with the nitration of benzene to form nitrobenzene. This is followed by the introduction of the methoxy group through a methylation reaction using methanol and a suitable catalyst. The final step involves the addition of the 2-methylpropoxy group, which can be achieved through an etherification reaction using 2-methylpropanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-2-(2-methylpropoxy)-4-nitrobenzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a metal catalyst.

    Reduction: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate.

    Substitution: The methoxy and methylpropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, metal catalysts (e.g., palladium on carbon).

    Reduction: Potassium permanganate, acidic or basic conditions.

    Substitution: Nucleophiles such as halides, under basic conditions.

Major Products

    Oxidation: Corresponding quinones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methoxy-2-(2-methylpropoxy)-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methoxy-2-(2-methylpropoxy)-4-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction

Properties

IUPAC Name

1-methoxy-2-(2-methylpropoxy)-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-8(2)7-16-11-6-9(12(13)14)4-5-10(11)15-3/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZNCVFZKVUHCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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